2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a thiolan-3-ylideneamino moiety
Preparation Methods
The synthesis of 2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate. This intermediate is then reacted with thiolan-3-ylideneamine under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like halides or amines replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 4-methoxyphenol and thiolan-3-ylideneamine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s reactivity and structural features make it a candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It may be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the thiolan-3-ylideneamino moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide can be compared with other compounds that have similar structural features or reactivity:
2-(4-methoxyphenoxy) propionic acid: Known for its sweetness inhibitory activity, this compound shares the methoxyphenoxy group but differs in its overall structure and applications.
2-(2-methoxyphenoxy)ethylamine: This compound is used as a reference standard in pharmaceutical analysis and has a similar methoxyphenoxy group but a different functional group.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-thiolan-3-ylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-2-4-12(5-3-11)18-8-13(16)15-14-10-6-7-19-9-10/h2-5H,6-9H2,1H3,(H,15,16)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZKLHOHWQENNZ-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=C2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/2\CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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